molecular formula C10H10N4O2 B10960172 N-[N-(1,3-benzoxazol-2-yl)carbamimidoyl]acetamide

N-[N-(1,3-benzoxazol-2-yl)carbamimidoyl]acetamide

Cat. No.: B10960172
M. Wt: 218.21 g/mol
InChI Key: WEDDKMNLCLNTSJ-UHFFFAOYSA-N
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Description

N’'-Acetyl-N-(1,3-benzoxazol-2-yl)guanidine is a compound that belongs to the class of benzoxazole derivatives. Benzoxazole is a bicyclic planar molecule that has been extensively used in synthetic organic chemistry due to its broad substrate scope and functionalization potential.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’'-acetyl-N-(1,3-benzoxazol-2-yl)guanidine typically involves the cyclization of 2-aminophenol with various reagents. One common method is the reaction of 2-aminophenol with N-cyano-N-phenyl-p-toluene sulfonamide using a boron trifluoride etherate catalyst in 1,4-dioxane as a solvent at reflux conditions . Another approach involves the use of thiourea derivatives as guanidylating agents, which react with 2-aminophenol under metal-catalyzed conditions .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs catalytic systems such as nanocatalysts, metal catalysts, and ionic liquid catalysts. These methods are designed to optimize yield and purity while minimizing environmental impact. The use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, is also common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N’'-Acetyl-N-(1,3-benzoxazol-2-yl)guanidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the benzoxazole ring, often using halogenated derivatives as intermediates.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in tetrahydrofuran.

    Substitution: Halogenated benzoxazole derivatives with nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: Oxidized benzoxazole derivatives.

    Reduction: Reduced benzoxazole derivatives.

    Substitution: Substituted benzoxazole derivatives with various functional groups.

Scientific Research Applications

N’'-Acetyl-N-(1,3-benzoxazol-2-yl)guanidine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of N’'-acetyl-N-(1,3-benzoxazol-2-yl)guanidine involves its interaction with various molecular targets. The compound can form hydrogen bonds and interact with aromatic systems in biological environments, such as amino acids and nucleic acid bases. This interaction can lead to the inhibition of specific enzymes or receptors, resulting in its biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(1,3-benzoxazol-2-yl)guanidine: Similar structure but lacks the acetyl group.

    N-(1,3-benzoxazol-2-yl)-N’,N’'-bis[(4-methoxyphenoxy)acetyl]guanidine: Contains additional methoxyphenoxyacetyl groups.

Uniqueness

N’'-Acetyl-N-(1,3-benzoxazol-2-yl)guanidine is unique due to its specific acetylation, which can influence its biological activity and chemical reactivity. The presence of the acetyl group can enhance its ability to interact with biological targets and improve its pharmacokinetic properties .

Properties

Molecular Formula

C10H10N4O2

Molecular Weight

218.21 g/mol

IUPAC Name

N-[(E)-N'-(1,3-benzoxazol-2-yl)carbamimidoyl]acetamide

InChI

InChI=1S/C10H10N4O2/c1-6(15)12-9(11)14-10-13-7-4-2-3-5-8(7)16-10/h2-5H,1H3,(H3,11,12,13,14,15)

InChI Key

WEDDKMNLCLNTSJ-UHFFFAOYSA-N

Isomeric SMILES

CC(=O)N/C(=N/C1=NC2=CC=CC=C2O1)/N

Canonical SMILES

CC(=O)NC(=NC1=NC2=CC=CC=C2O1)N

Origin of Product

United States

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